Rel-Ethylketazocine
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Overview
Description
A kappa opioid receptor agonist. The compound has analgesic action and shows positive inotropic effects on the electrically stimulated left atrium. It also affects various types of behavior in mammals such as locomotion, rearing, and grooming.
Scientific Research Applications
Medullary Kappa Hyperalgesic Mechanisms
Ethylketazocine (EKC) has been studied for its effects on pain perception and nociception. In an investigation involving conscious dogs, EKC infused into the fourth cerebral ventricle produced hyperalgesia, respiratory depression, miosis, increased EEG electrogenesis, and behavioral sedation (Kamerling, Martin, Wu, & Wettstein, 1983). These findings point to EKC's influence on pontomedullary periventricular sites controlling nociception, autonomic function, and arousal.
Spinal Analgesia Comparison
Research comparing the analgesic action of EKC with morphine suggests that EKC predominantly acts at the spinal level, as opposed to the major supraspinal action of morphine in antinociceptive tests. This spinal analgesic action of EKC is dose-dependent and naloxone reversible, indicating involvement of opiate receptors (Wood, Rackham, & Richard, 1981).
Interaction with Opioid Receptors
EKC has been used to study the characteristics and distribution of opioid receptors. Autoradiographic studies have identified the localization of kappa receptors in deep layers of the cerebral cortex, using 3H-ethylketazocine. These receptors, distinct from mu and delta receptors, are hypothesized to contribute to the sedative and analgesic actions of kappa opiates (Goodman & Snyder, 1982).
Behavioral and Pharmacological Studies
In behavioral studies with rhesus monkeys and mice, EKC demonstrated kappa-agonist effects. Monkeys trained to discriminate EKC from saline responded to certain compounds as if EKC had been administered. These findings have implications for understanding the kappa-agonist behavioral effects of various compounds (Katz, Woods, Winger, & Jacobson, 1982).
Properties
Molecular Formula |
C19H25NO2 |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
(1S,9R,13S)-10-(cyclopropylmethyl)-1-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one |
InChI |
InChI=1S/C19H25NO2/c1-3-19-8-9-20(11-13-4-5-13)17(12(19)2)18(22)15-7-6-14(21)10-16(15)19/h6-7,10,12-13,17,21H,3-5,8-9,11H2,1-2H3/t12-,17-,19+/m1/s1 |
InChI Key |
SEJUQQOPVAUETF-LLSQANQASA-N |
Isomeric SMILES |
CC[C@]12CCN([C@H]([C@H]1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
SMILES |
CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
Canonical SMILES |
CCC12CCN(C(C1C)C(=O)C3=C2C=C(C=C3)O)CC4CC4 |
Synonyms |
Ethylketazocine Ethylketocyclazocine Ethylketocyclazocine Methanesulfonate Win 35197 2 Win-35197-2 Win351972 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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